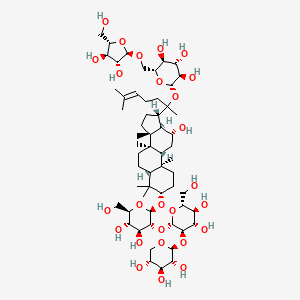

Notoginsenoside FP2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C58H98O26 |

|---|---|

分子量 |

1211.4 g/mol |

IUPAC 名称 |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58?/m0/s1 |

InChI 键 |

FPMOROOPDIFSMA-OIYOKLBQSA-N |

手性 SMILES |

CC(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C |

规范 SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C |

产品来源 |

United States |

Foundational & Exploratory

Notoginsenoside FP2: A Technical Guide to its Source, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2 is a rare, dammarane-type bisdesmoside saponin (B1150181) naturally occurring in the medicinal plant Panax notoginseng. This technical guide provides an in-depth overview of the current scientific knowledge regarding the sources, natural abundance, and analytical methodologies for this compound. It includes a summary of its distribution within the plant, available quantitative data, detailed experimental protocols for its extraction and analysis, and a schematic of its proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Distribution

This compound is exclusively found in Panax notoginseng (Burk.) F.H. Chen, a perennial herb belonging to the Araliaceae family. While the roots and rhizomes of P. notoginseng are the most commonly used parts in traditional medicine, this compound is predominantly located in the fruit pedicels [1][2][3]. In addition to the fruit pedicels, it has also been identified in other aerial parts of the plant, including the stems, leaves, flowers, and fruits[1]. Its presence in various parts of the plant suggests a complex transport and accumulation mechanism.

Natural Abundance

This compound is classified as a rare saponin, indicating its relatively low concentration in P. notoginseng compared to major ginsenosides (B1230088) like Rb1 and Rg1[4]. Precise quantitative data on the natural abundance of this compound across different plant tissues is limited. However, studies on the relative abundance of saponins (B1172615) have provided some insights.

One study investigating the effect of arbuscular mycorrhizal fungi (AMF) on the metabolite profile of P. notoginseng reported a significant 5.13-fold increase in the relative abundance of this compound in the roots of AMF-treated plants compared to the control group. This suggests that its biosynthesis can be influenced by symbiotic relationships.

For context, the concentrations of major protopanaxatriol (B1242838) (PPT)-type ginsenosides (Rg1, R1, Re, and notoginsenoside R2) in P. notoginseng roots can range from 2.0 to 40.0 mg/g, while the major protopanaxadiol (B1677965) (PPD)-type ginsenosides (Rb1 and Rd) are found in concentrations of 26.7–30.6 mg/g and 5.7–8.4 mg/g, respectively[4]. The concentration of this compound is expected to be considerably lower than these major saponins.

Table 1: Distribution and Relative Abundance of this compound in Panax notoginseng

| Plant Part | Presence | Reported Abundance | Notes |

| Fruit Pedicels | Primary Source | Highest concentration | Unique saponins FP1 and FP2 are found here[1]. |

| Stems | Present | Lower than fruit pedicels | Contains a variety of saponins. |

| Leaves | Present | Variable | A source of diverse dammarane-type saponins[5][6]. |

| Flowers | Present | Lower than fruit pedicels | Contains over 20% total saponins by weight[7]. |

| Fruits | Present | Lower than fruit pedicels | Source of various saponins and flavonoids. |

| Roots | Present | Low, but inducible | Relative abundance increased 5.13-fold with AMF treatment. |

Biosynthesis of this compound

This compound, as a dammarane-type saponin, is synthesized through the isoprenoid pathway. The biosynthesis originates from the cytosolic mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[8]. The subsequent cyclization, oxidation, and glycosylation steps are catalyzed by a series of specific enzymes.

The key steps in the biosynthesis of the dammarane (B1241002) backbone are:

-

Formation of 2,3-oxidosqualene (B107256): IPP and DMAPP are converted to farnesyl pyrophosphate (FPP), and two molecules of FPP are condensed to form squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE)[8].

-

Cyclization to Dammarenediol-II: The enzyme dammarenediol-II synthase (DS) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane backbone, dammarenediol-II[8][9].

-

Hydroxylation: Cytochrome P450 enzymes (CYP450s), such as protopanaxadiol synthase (PPDS) and protopanaxatriol synthase (PPTS), hydroxylate the dammarenediol-II backbone at specific positions to produce various aglycones[8][10].

-

Glycosylation: Finally, UDP-dependent glycosyltransferases (UGTs) attach sugar moieties to the aglycone backbone at different positions, leading to the vast diversity of ginsenosides, including this compound[8].

Below is a diagram illustrating the general biosynthetic pathway leading to dammarane-type saponins.

Caption: General biosynthetic pathway of dammarane-type saponins in Panax notoginseng.

Experimental Protocols

Extraction of this compound

The following is a general protocol for the extraction of dammarane-type saponins from P. notoginseng, which can be adapted for the targeted extraction of this compound.

Materials and Reagents:

-

Dried and powdered plant material (e.g., fruit pedicels of P. notoginseng)

-

Deionized water

-

Ultrasonic bath

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh a known amount of dried, powdered plant material.

-

Ultrasonic-Assisted Extraction (UAE):

-

Add the powdered sample to an extraction vessel.

-

Add 86% ethanol at a liquid-to-solid ratio of 19:1 (mL/g).

-

Perform ultrasonic extraction for 1.5 hours at a controlled temperature.

-

-

Filtration and Concentration:

-

After extraction, centrifuge the mixture to separate the supernatant.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the saponin fraction.

-

Isolation and Purification

For the isolation of this compound, chromatographic techniques are employed.

Materials and Reagents:

-

Crude saponin extract

-

Macroporous adsorption resin (e.g., HPD-100)

-

Octadecyl silane (B1218182) (ODS) C18 reverse-phase silica (B1680970) gel

-

Methanol, ethanol, acetonitrile (B52724), and deionized water (HPLC grade)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

-

Macroporous Resin Chromatography:

-

Dissolve the crude extract in water and load it onto a pre-conditioned HPD-100 macroporous resin column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

-

-

ODS Column Chromatography:

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the enriched fraction on an ODS C18 column using a methanol-water or acetonitrile-water gradient.

-

-

Preparative HPLC:

-

For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column and an appropriate mobile phase gradient.

-

Quantification of this compound

Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector or tandem mass spectrometry.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV detector or coupled to a mass spectrometer (e.g., UPLC-ESI-MS/MS).

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 25-40°C.

-

Detection: UV at 203 nm for general saponin detection. For higher specificity and sensitivity, use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Quantitative Analysis Workflow:

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

This compound is a rare and structurally complex saponin with potential pharmacological applications. Its primary natural source is the fruit pedicels of Panax notoginseng. While its natural abundance is low, its biosynthesis can be upregulated. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, which is crucial for further research into its biological activities and potential as a therapeutic agent. Future studies should focus on elucidating the specific enzymatic steps in its biosynthesis and developing methods for enhancing its production.

References

- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dammarane-type saponins from the leaves of Panax notoginseng and their neuroprotective effects on damaged SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dammarane-type saponins from steamed leaves of Panax Notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]

Unveiling the Molecular Architecture of Notoginsenoside FP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng. This document details the experimental protocols for its isolation and purification, presents its key spectroscopic data for structural determination, and discusses potential signaling pathways based on the bioactivity of closely related compounds.

Isolation and Purification of this compound

The isolation of this compound from the fruit pedicels of Panax notoginseng is a multi-step process involving extraction, preliminary purification by macroporous resin chromatography, and final separation using preparative high-performance liquid chromatography (HPLC).

Experimental Protocol:

1.1. Extraction: The air-dried and powdered fruit pedicels of Panax notoginseng are extracted exhaustively with 70-80% aqueous ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield of saponins (B1172615). The combined extracts are then concentrated under reduced pressure to afford a crude extract.

1.2. Macroporous Resin Column Chromatography: The crude extract is suspended in water and subjected to column chromatography over a macroporous adsorbent resin (e.g., D101). The column is first washed with distilled water to remove sugars and other water-soluble impurities. Subsequently, the saponin-rich fraction is eluted with a stepwise gradient of ethanol in water (e.g., 30%, 60%, and 90% ethanol). The fractions are monitored by thin-layer chromatography (TLC), and those containing the target saponins are combined and concentrated.

1.3. Preparative High-Performance Liquid Chromatography (HPLC): The enriched saponin fraction is further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector at a low wavelength (e.g., 203 nm). Fractions containing this compound are collected, and the solvent is removed under vacuum to yield the purified compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).

Mass Spectrometry

HR-ESI-MS analysis of this compound established its molecular formula as C₅₈H₉₈O₂₆. The observed molecular ion peak in the mass spectrum corresponds to a molecular weight of approximately 1211.4 g/mol . Tandem MS (MS/MS) experiments reveal a characteristic fragmentation pattern involving the sequential loss of sugar moieties, which is instrumental in determining the nature and sequence of the carbohydrate chains attached to the aglycone.

| Parameter | Value |

| Molecular Formula | C₅₈H₉₈O₂₆ |

| Molecular Weight | 1211.4 g/mol |

| Monoisotopic Mass | 1210.63463323 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound, in conjunction with 2D NMR techniques such as COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals. This detailed analysis reveals the structure of the dammarane-type triterpenoid (B12794562) aglycone and the nature and linkage positions of the sugar residues.

¹³C NMR Data: The ¹³C NMR spectrum displays 58 carbon signals, consistent with the molecular formula. The chemical shifts are characteristic of a dammarane-type saponin. Key signals include those for the aglycone's methyl groups, the olefinic carbons of the side chain, and the carbons of the sugar moieties. The chemical shifts of the anomeric carbons of the sugars are particularly important for determining the nature and stereochemistry of the glycosidic linkages.

| Carbon No. | Aglycone (Protopanaxadiol type) | Carbon No. | Sugar Moieties (Representative) |

| C-1 | ~39.0 | Glc-1' | ~105.0 |

| C-2 | ~27.5 | Glc-2' | ~75.0 |

| C-3 | ~89.0 | Glc-3' | ~78.0 |

| C-4 | ~39.5 | Glc-4' | ~71.5 |

| C-5 | ~56.0 | Glc-5' | ~77.5 |

| C-12 | ~70.5 | Glc-6' | ~62.5 |

| C-20 | ~83.0 | Xyl-1'' | ~106.0 |

| C-24 | ~126.0 | Ara-1''' | ~109.0 |

| C-25 | ~131.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific sugar linkages.

¹H NMR Data: The ¹H NMR spectrum shows characteristic signals for the eight methyl groups of the dammarane (B1241002) skeleton, olefinic protons in the side chain, and the anomeric protons of the sugar units. The coupling constants of the anomeric protons are crucial for determining the α or β configuration of the glycosidic bonds.

| Proton | Aglycone (Protopanaxadiol type) | Proton | Sugar Moieties (Representative) |

| H-3 | ~3.30 (dd) | Glc-1' | ~4.90 (d) |

| H-12 | ~3.60 (t) | Xyl-1'' | ~5.30 (d) |

| H-24 | ~5.20 (t) | Ara-1''' | ~5.10 (d) |

| Me-18 | ~0.95 (s) | ||

| Me-19 | ~0.80 (s) | ||

| Me-21 | ~1.60 (s) | ||

| Me-26 | ~1.65 (s) | ||

| Me-27 | ~1.70 (s) | ||

| Me-28 | ~0.90 (s) | ||

| Me-29 | ~1.00 (s) | ||

| Me-30 | ~1.15 (s) |

Note: The chemical shifts and multiplicities are representative and can vary.

Based on the comprehensive analysis of this spectroscopic data, the structure of this compound is elucidated as a protopanaxadiol-type saponin with two sugar chains attached at the C-3 and C-20 positions of the aglycone.

Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is currently limited, the biological activities of structurally similar notoginsenosides, such as Notoginsenoside R1 and R2, provide valuable insights into its potential therapeutic mechanisms. These related compounds have been shown to influence key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Based on the activities of these related saponins, it is plausible that this compound may exert its biological effects through the modulation of pathways such as the PI3K/Akt and NF-κB signaling cascades.

This diagram illustrates a hypothetical mechanism where this compound, by binding to a cell surface receptor, could activate the PI3K/Akt pathway. Activated Akt can then phosphorylate and inhibit IκBα, leading to the release and nuclear translocation of NF-κB, which in turn regulates the expression of genes involved in inflammation and cell survival. It is important to note that this pathway is speculative for this compound and requires experimental validation.

Conclusion

The structural elucidation of this compound, a complex natural product from Panax notoginseng, has been achieved through a combination of meticulous isolation techniques and powerful spectroscopic methods. The detailed structural information provides a foundation for understanding its chemical properties and for synthesizing derivatives with potentially enhanced therapeutic activities. While its precise biological mechanisms are still under investigation, the known activities of related notoginsenosides suggest that FP2 is a promising candidate for further pharmacological research, particularly in the context of cardiovascular and inflammatory diseases. Future studies should focus on confirming the hypothesized signaling pathways and exploring the full therapeutic potential of this unique saponin.

Notoginsenoside FP2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] As a member of the broader class of notoginsenosides, it is gaining attention within the scientific community for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][2] This technical guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and characterization, and insights into the potential biological signaling pathways of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₈O₂₆ | [2][3] |

| Molecular Weight | 1211.38 g/mol | [2][3] |

| Monoisotopic Mass | 1210.63463323 Da | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 100 mg/mL (82.55 mM) (Requires sonication) Water: 5 mg/mL (4.12 mM) (Requires sonication) | [2] |

| Storage (Solid) | Store at -20°C for up to 3 years. Keep away from moisture and direct sunlight. | [2] |

| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light. | [1] |

Experimental Protocols

Isolation and Purification of this compound from Panax notoginseng Fruit Pedicels

The following protocol is a generalized procedure for the extraction and purification of saponins (B1172615) from Panax notoginseng, which can be adapted for the specific isolation of this compound.

1. Extraction:

-

Sample Preparation: Air-dry the fruit pedicels of Panax notoginseng and grind them into a fine powder.

-

Solvent Extraction: The powdered material is typically extracted with a 75% ethanol (B145695) solution at a solid-to-liquid ratio of 1:10.[4][5] This process is often carried out using reflux extraction to enhance efficiency.[4][5]

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol, yielding a crude extract.[4]

2. Purification:

-

Liquid-Liquid Extraction: The crude extract is dissolved in water and then partitioned with water-saturated n-butanol. The saponin-rich butanol layer is collected and concentrated.[4][5]

-

Macroporous Resin Column Chromatography: The concentrated butanol extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101).[5][6] The column is first washed with water to remove impurities, followed by elution with a gradient of ethanol in water (e.g., 20%, 45%, 65% ethanol) to separate different saponin fractions.[6]

-

Silica (B1680970) Gel Column Chromatography: Fractions enriched with this compound are further purified using silica gel column chromatography with a solvent system such as dichloromethane-methanol.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water.[7] The eluent is monitored by UV detection at approximately 203 nm.[7][8]

Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC):

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[7]

-

Mobile Phase: A gradient elution with acetonitrile and water is typically employed.[4][7]

-

Detection: UV detection at 203 nm is suitable for saponins.[7][8]

2. Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern.[7] High-resolution mass spectrometry (HR-ESI-MS) can confirm the elemental composition.[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the aglycone and sugar moieties.[7][9] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons and the linkage of the sugar chains.[9]

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways of this compound are limited, research on other notoginsenosides, particularly in the context of cardiovascular disease, provides strong indications of its potential mechanisms of action. The PI3K/Akt and MAPK signaling pathways are frequently implicated in the protective effects of saponins from Panax notoginseng.[10][11]

Proposed PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. In cardiomyocytes, activation of this pathway is known to be cardioprotective. It is plausible that this compound, like other related saponins, may activate this pathway to protect cardiomyocytes from ischemic injury.[10]

Caption: Proposed PI3K/Akt signaling pathway activated by this compound.

Proposed MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, are involved in cellular responses to a variety of stimuli, including stress.[12] In endothelial cells, the regulation of these pathways is critical for maintaining vascular homeostasis. Notoginsenosides have been shown to modulate MAPK signaling, suggesting a role for this compound in protecting endothelial cells from stress-induced dysfunction.[12]

Caption: Proposed MAPK signaling pathway modulated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the study of this compound, from extraction to biological activity assessment.

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a promising natural product with significant potential for therapeutic development, especially in the cardiovascular field. This guide provides a foundational understanding of its physicochemical characteristics and outlines the necessary experimental approaches for its study. Further research is warranted to fully elucidate its specific biological mechanisms and to explore its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | C58H98O26 | CID 101838198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The transformation pathways and optimization of conditions for preparation minor ginsenosides from Panax notoginseng root by the fungus Aspergillus tubingensis | PLOS One [journals.plos.org]

- 5. journals.plos.org [journals.plos.org]

- 6. CN112657231A - Purification process of panax notoginseng saponins - Google Patents [patents.google.com]

- 7. Production of Minor Ginsenosides from Panax notoginseng Flowers by Cladosporium xylophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of geographical origins of Panax notoginseng based on HPLC multi-wavelength fusion profiling combined with average linear quantitative fingerprint method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on Chemical Constituents of Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Panax notoginseng saponins inhibit ischemia-induced apoptosis by activating PI3K/Akt pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. db-thueringen.de [db-thueringen.de]

- 12. Notoginsenoside Rb1 inhibits activation of ERK and p38 MAPK pathways induced by hypoxia and hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside FP2 anti-inflammatory signaling pathways

An In-depth Technical Guide on the Core Anti-inflammatory Signaling Pathways of Notoginsenoside FP2

Introduction

Panax notoginseng has long been a staple in traditional medicine, recognized for its diverse therapeutic properties. Among its many bioactive constituents, saponins (B1172615), particularly notoginsenosides, have garnered significant scientific attention. While extensive research has illuminated the anti-inflammatory mechanisms of prominent notoginsenosides like R1 and R2, the specific signaling pathways modulated by this compound remain a developing area of investigation. This technical guide synthesizes the current understanding of the anti-inflammatory actions of closely related notoginsenosides and the broader class of Panax notoginseng saponins (PNS). This information provides a predictive framework for the mechanisms of this compound, offering researchers and drug development professionals a comprehensive overview of its potential therapeutic targets and modes of action in inflammatory processes. The core of this guide focuses on the modulation of key signaling cascades, including NF-κB, MAPK, STAT3, and the NLRP3 inflammasome, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of this promising natural compound.

The anti-inflammatory effects of notoginsenosides are multifaceted, involving the regulation of several key intracellular signaling pathways that are crucial in the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Ginsenosides have been shown to suppress the NF-κB pathway through various mechanisms, such as preventing the degradation of IκBα, inhibiting the activation of IKK, and repressing upstream kinases like PI3K/Akt and ERK1/2.[2]

Notoginsenoside R1, a closely related compound to FP2, has been demonstrated to downregulate the NF-κB signaling pathway in various models of inflammation-related injury.[3][4] This is a common mechanism for many ginsenosides, which target different steps within the NF-κB cascade to ameliorate inflammatory symptoms.[1] In the context of cerebral ischemia-reperfusion injury, Panax notoginseng saponins (PNS) have been shown to significantly suppress the activation of NF-κB.[5]

References

- 1. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RIG-I Signal Pathway Mediated Panax notoginseng Saponin Anti-Inflammatory Effect in Ischemia Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Notoginsenosides: An In-Vitro Technical Guide

A Note on Notoginsenoside FP2: An extensive review of scientific literature revealed a significant lack of available data regarding the in vitro neuroprotective effects of this compound. While this compound has been isolated from the fruit pedicels of Panax notoginseng and is noted for potential applications in cardiovascular research, its specific mechanisms and efficacy in neuronal protection have not been documented in the reviewed studies[1].

Consequently, this technical guide will focus on the well-researched and closely related compounds, Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NR2) . These saponins (B1172615), also derived from Panax notoginseng, have demonstrated significant neuroprotective properties in a variety of in vitro models, offering valuable insights for researchers and drug development professionals.

Introduction to Notoginsenoside R1 and R2

Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NR2) are principal bioactive saponins extracted from Panax notoginseng. This traditional Chinese medicine has been used for centuries to treat a range of conditions, including cardiovascular and cerebrovascular diseases[2][3]. Modern research has increasingly focused on the neuroprotective capabilities of its individual components. In vitro studies have established that NGR1 and NR2 can mitigate neuronal damage induced by various stressors, including oxidative stress, inflammation, and apoptosis, making them promising candidates for the development of novel neurotherapeutics[4][5][6][7].

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from key in vitro studies on NGR1 and NR2, showcasing their efficacy in various neuronal injury models.

Table 1: Effects of Notoginsenoside R1 (NGR1) on Neuronal Cells In Vitro

| Model System | Injury Model | NGR1 Concentration | Measured Effect | Quantitative Result | Reference |

| PC12 Cells | Amyloid-β (Aβ₂₅₋₃₅) | 250-1,000 µg/mL | Cell Viability | Significant dose-dependent increase vs. Aβ-treated group | [5] |

| PC12 Cells | H₂O₂ | Not Specified | Oxidative Damage | Inhibition of ROS generation, lipid peroxidation, and DNA fragmentation | [7] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not Specified | NADPH Oxidase Activity | Decreased activity compared to OGD/R model group | [4] |

| HT22 Hippocampal Neurons | High-Glucose (HG) | Not Specified | Oxidative Stress | Markedly decreased oxidative stress induced by hyperglycemia | [6] |

Table 2: Effects of Notoginsenoside R2 (NR2) on Neuronal and Related Cells In Vitro

| Model System | Injury Model | NR2 Concentration | Measured Effect | Quantitative Result | Reference |

| Primary Rat Cortical Neurons | Amyloid-β (Aβ₂₅₋₃₅) | Not Specified | Neuronal Apoptosis & Inflammation | Alleviated Aβ₂₅₋₃₅-triggered effects | [5] |

| HK-2 Cells | High Glucose Palmitate (HGPA) | Dose-dependent | Cell Apoptosis (Annexin V-FITC/PI) | Effectively attenuated HGPA-induced apoptosis | [6] |

| HK-2 Cells | High Glucose Palmitate (HGPA) | Not Specified | Apoptotic Proteins | Reversed the upregulation of Bax and cleaved-caspase-3, and the downregulation of Bcl-2 | [6] |

Key Signaling Pathways in Neuroprotection

NGR1 and NR2 exert their neuroprotective effects through the modulation of multiple intracellular signaling pathways. Key mechanisms include the reduction of oxidative stress, inhibition of apoptosis, and suppression of inflammatory responses.

NGR1-Mediated Neuroprotective Pathways

NGR1 has been shown to activate critical pro-survival and antioxidant pathways. A significant mechanism is the activation of the Akt/Nrf2 pathway . This pathway enhances the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage[4][6][7]. NGR1 also modulates pathways related to apoptosis, such as the PI3K-Akt-mTOR and JNK signaling cascades, to promote cell survival[4].

NR2-Mediated Neuroprotective Pathways

Notoginsenoside R2 has been found to inhibit apoptosis and inflammation in neuronal cells. One identified mechanism involves the miR-27a/SOX8/β-catenin axis , where NR2 downregulates miR-27a, leading to the upregulation of SOX8 and subsequently β-catenin, which suppresses neuroinflammation and apoptosis[5]. It also exerts anti-apoptotic effects by modulating the balance of Bcl-2 family proteins and inhibiting caspase-3 activation[6].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols based on the cited literature for studying the in vitro neuroprotective effects of notoginsenosides.

Cell Culture and Injury Models

-

Cell Lines:

-

PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla, commonly used in neurobiology to model neuronal differentiation and injury.

-

SH-SY5Y Cells: A human-derived neuroblastoma cell line used to study neurodegenerative diseases and neurotoxicity[2].

-

HT22 Cells: An immortalized mouse hippocampal cell line often used to study glutamate (B1630785) toxicity and oxidative stress[6].

-

Primary Cortical Neurons: Isolated directly from rodent brains, these cells provide a model that closely mimics the in vivo environment[5].

-

-

Induction of Neuronal Injury:

-

Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or high concentrations of glucose (HG) to induce oxidative damage and mitochondrial dysfunction[6][7].

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): This model simulates ischemic/reperfusion injury by depriving cells of oxygen and glucose for a period, followed by their reintroduction[2][4].

-

Amyloid-β (Aβ) Treatment: To model Alzheimer's disease pathology, cells are treated with Aβ peptides (e.g., Aβ₂₅₋₃₅) to induce inflammation and apoptosis[5].

-

Experimental Workflow

The general workflow for assessing the neuroprotective effects of a compound like NGR1 or NR2 involves several key steps.

Analytical Methods

-

Cell Viability Assays:

-

MTT/CCK-8 Assays: Colorimetric assays used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

-

-

Apoptosis Detection:

-

Protein and Gene Expression Analysis:

-

Oxidative Stress Measurement:

-

ROS Assays: Use of fluorescent probes to measure the intracellular levels of reactive oxygen species.

-

Conclusion

While data on this compound remains elusive, substantial in vitro evidence highlights the significant neuroprotective potential of its chemical relatives, Notoginsenoside R1 and Notoginsenoside R2. These compounds effectively combat key pathological processes in neuronal injury, including oxidative stress, apoptosis, and inflammation, through the modulation of various signaling pathways such as PI3K/Akt, Nrf2, and miR-27a/SOX8. The detailed experimental data and established protocols provide a solid foundation for further research and development of notoginsenoside-based therapies for neurodegenerative diseases and ischemic brain injury. Future studies are warranted to explore the full therapeutic spectrum of these promising natural compounds.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Panax notoginseng saponins provide neuroprotection by regulating NgR1/RhoA/ROCK2 pathway expression, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Panax Notoginseng Saponins: A Review of Its Mechanisms of Antidepressant or Anxiolytic Effects and Network Analysis on Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Mechanism of Panax notoginseng Saponins against Alzheimer's Disease by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside FP2 and its Role in Regulating Autophagy: A Technical Guide

Executive Summary: While Notoginsenoside FP2, a dammarane-type bisdesmoside isolated from the fruit pedicels of Panax notoginseng, has been identified and is noted for its potential in treating cardiovascular diseases, the current body of scientific literature does not provide specific data on its role in the regulation of autophagy. This guide, therefore, provides an in-depth overview of the well-documented effects of other closely related notoginsenosides and total Panax notoginseng saponins (B1172615) (PNS) on autophagy. The presented data, methodologies, and signaling pathways for compounds such as Notoginsenoside R1, Notoginsenoside Fc, and Notoginseng Triterpenes (NTs) offer a strong framework for understanding the potential mechanisms by which saponins from Panax notoginseng, including potentially FP2, modulate this critical cellular process.

Introduction to Autophagy and Panax notoginseng Saponins

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with a lysosome to form an autolysosome, where the contents are degraded.

Panax notoginseng, a traditional Chinese medicine, is a rich source of triterpenoid (B12794562) saponins, known as notoginsenosides. These compounds have demonstrated a broad spectrum of pharmacological activities. Emerging research has highlighted their ability to modulate autophagy, suggesting a novel mechanism for their therapeutic effects.

Regulation of Autophagy by Notoginseng Triterpenes (NTs)

Studies on Notoginseng Triterpenes (NTs), a mixture of saponins from Panax notoginseng, have shown that they can activate autophagy to promote tissue survival in models of random skin flaps. This activation appears to be mediated through the Beclin-1/VPS34/LC3 signaling pathway.

Key Signaling Pathway: Beclin-1/VPS34/LC3

The initiation of autophagosome formation is critically dependent on the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Beclin-1 and VPS34. NTs have been shown to upregulate the expression of Beclin-1 and VPS34. This leads to an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The ratio of LC3-II to LC3-I is a widely accepted marker of autophagy induction. Concurrently, the level of p62/SQSTM1, a protein that is selectively degraded by autophagy, is decreased.

Figure 1. Signaling pathway of Notoginseng Triterpenes (NTs) in the activation of autophagy.

Quantitative Data on NTs and Autophagy Markers

| Treatment Group | Beclin-1 Expression | VPS34 Expression | LC3-II/LC3-I Ratio | p62 Expression |

| Control | Baseline | Baseline | Baseline | Baseline |

| NTs | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |

| NTs + 3-MA (Autophagy Inhibitor) | Increased | Downregulated | Downregulated | Increased |

| NTs + VPS34-IN-1 (VPS34 Inhibitor) | - | Downregulated | Downregulated | Increased |

| Data summarized from qualitative descriptions in the literature. Actual fold changes may vary between studies. |

Regulation of Autophagy by Notoginsenoside R1

Notoginsenoside R1 (NGR1) has been shown to modulate autophagy in the context of neurological conditions, particularly in alleviating neural injury in sleep-deprived mice. In contrast to the general activation of autophagy by NTs in tissue survival, NGR1 appears to reduce excessive autophagy in hippocampal neurons.

Key Signaling Pathway: PI3K/Akt/mTOR

NGR1's mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway. The mammalian target of rapamycin (B549165) (mTOR) is a critical negative regulator of autophagy. By activating the PI3K/Akt cascade, NGR1 enhances mTOR activity, which in turn suppresses the initiation of autophagy. This helps to prevent the detrimental effects of excessive autophagic activity and apoptosis in neurons.

Figure 2. Signaling pathway of Notoginsenoside R1 (NGR1) in the inhibition of excessive autophagy.

Quantitative Data on NGR1 and Autophagy Markers in Hippocampal Neurons

| Treatment Group | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio | Beclin-1 Expression | LC3-II/LC3-I Ratio | p62 Expression |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline |

| Sleep Deprivation | Decreased | Decreased | Increased | Increased | Decreased |

| Sleep Deprivation + NGR1 | Increased | Increased | Decreased | Decreased | Increased |

| Data summarized from qualitative descriptions in the literature. |

Regulation of Autophagy by Notoginsenoside Fc

Notoginsenoside Fc has been demonstrated to promote endothelial cell autophagy, which is beneficial for accelerating re-endothelialization after vascular injury, particularly in diabetic models. High glucose conditions are known to impair autophagy, and Notoginsenoside Fc can counteract this effect.

Effects on Autophagy Markers

In rat aortic endothelial cells cultured in high glucose, Notoginsenoside Fc treatment leads to an increase in the expression of Beclin-1 and LC3B, and a decrease in p62 levels, indicating the restoration of autophagic flux.

Quantitative Data on Notoginsenoside Fc and Autophagy Markers

| Treatment Group | Beclin-1 Expression | LC3B Expression | p62 Expression |

| Normal Glucose | Baseline | Baseline | Baseline |

| High Glucose | Decreased | Decreased | Increased |

| High Glucose + Notoginsenoside Fc | Increased | Increased | Decreased |

| Data summarized from qualitative descriptions in the literature. |

Experimental Protocols

This section details the common methodologies used to assess the effects of notoginsenosides on autophagy.

Western Blot Analysis

Objective: To quantify the protein levels of autophagy markers.

Protocol:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1-2 hours at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Beclin-1, VPS34, LC3, p62, Akt, p-Akt, mTOR, p-mTOR, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

Preliminary Toxicity Screening of Notoginsenoside FP2: A Methodological and Contextual Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the preliminary toxicity screening of Notoginsenoside FP2. Therefore, this guide provides a framework for such a screening based on established toxicological methodologies and contextual data from related notoginsenosides, primarily Notoginsenoside R2. The experimental protocols and data presented are illustrative and should be adapted based on empirical findings for this compound.

Introduction

This compound is a dammarane-type saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2][3] While its therapeutic potential, particularly for cardiovascular diseases, is of interest, a thorough evaluation of its safety profile is a prerequisite for any further drug development.[2][3] This guide outlines a comprehensive approach to the preliminary toxicity screening of this compound, encompassing in vitro and in vivo methodologies.

In Vitro Toxicity Assessment

The initial phase of toxicity screening typically involves a battery of in vitro assays to assess the cytotoxic potential of the compound on various cell lines.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death and to calculate the half-maximal inhibitory concentration (IC50).

Context from Related Compounds (Notoginsenoside R2): Studies on Notoginsenoside R2 have shown varying effects depending on the cell line. For instance, in H22 hepatoma cells, 20(S/R)-Notoginsenoside R2 exhibited dose-dependent inhibition of cell proliferation with an IC50 value of 65.91 µg/mL.[4] In contrast, it showed cytoprotective properties in AML12 hepatocytes at concentrations up to 100 μM.[5]

Table 1: Illustrative Cytotoxicity Data for a Novel Compound

| Cell Line | Assay Type | Endpoint | Incubation Time (hours) | IC50 (µM) |

| HepG2 (Human Liver) | MTT | Cell Viability | 24, 48, 72 | To be determined |

| HEK293 (Human Kidney) | Neutral Red | Cell Viability | 24, 48, 72 | To be determined |

| H9c2 (Rat Heart) | LDH | Cytotoxicity | 24, 48, 72 | To be determined |

| A549 (Human Lung) | CCK-8 | Cell Proliferation | 24, 48, 72 | To be determined |

Experimental Protocols for In Vitro Assays

Cell Culture: Cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol:

-

Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol:

-

Follow the same seeding and treatment procedure as the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released into the medium.

-

Measure the absorbance at the recommended wavelength.

-

Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).

In Vitro Experimental Workflow

In Vitro Cytotoxicity Screening Workflow

In Vivo Acute Toxicity Assessment

Following in vitro evaluation, in vivo studies are conducted to understand the systemic effects of the compound.

Objective: To determine the median lethal dose (LD50) and to identify the potential target organs for toxicity.

Context from Related Compounds: While specific LD50 data for notoginsenosides from rodent studies is scarce in the provided search results, a study on zebrafish larvae showed that raw and decocted extracts of P. notoginseng had an estimated LD50 of 73.8 µg/mL and 151 µg/mL, respectively.[6] Another study administered Notoginsenoside R2 to rats via intragastric gavage at doses of 5.0, 10.0, and 20.0 µM for 7 days and observed colonic mucosal and microvascular injuries.[7]

Table 2: Illustrative Acute Oral Toxicity Study Design in Rodents

| Species/Strain | Sex | Number of Animals per Group | Dose Levels (mg/kg) | Route of Administration | Observation Period |

| Sprague-Dawley Rat | M & F | 5 | 50, 300, 2000 | Oral Gavage | 14 days |

| ICR Mouse | M & F | 5 | 50, 300, 2000 | Oral Gavage | 14 days |

Experimental Protocol for Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Acclimatization: Acclimatize healthy, young adult rodents to the laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal at a time. A starting dose of 300 mg/kg is often used.

-

Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.

-

Dose Adjustment:

-

If the animal survives, the next animal receives a higher dose (e.g., 2000 mg/kg).

-

If the animal dies, the next animal receives a lower dose (e.g., 50 mg/kg).

-

-

Termination: The study is concluded when sufficient data is collected to calculate the LD50.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study. Collect major organs for histopathological examination.

In Vivo Acute Toxicity Study Workflow

In Vivo Acute Toxicity Study Workflow

Potential Signaling Pathways in Saponin-Induced Toxicity

The molecular mechanisms underlying the toxicity of notoginsenosides are not fully elucidated. However, studies on related compounds suggest the involvement of certain signaling pathways.

Context from Related Compounds: Notoginsenoside R2 has been shown to induce colonic microvascular injuries by blocking the Rap1GAP/PI3K/Akt signaling pathway.[7] Other studies on ginsenosides (B1230088) suggest that at high concentrations, they can induce apoptosis through pathways involving caspases and modulation of the Bcl-2 family of proteins.

Hypothetical Signaling Pathway for Saponin-Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound-induced toxicity.

Hypothetical PI3K/Akt Pathway Inhibition

Conclusion

A systematic and tiered approach is essential for the preliminary toxicity screening of this compound. The methodologies and workflows outlined in this guide provide a robust framework for generating the necessary safety data. While contextual information from related notoginsenosides is valuable for hypothesis generation, it is crucial to conduct specific studies on this compound to accurately define its toxicological profile. The lack of current data highlights a significant research gap that needs to be addressed before its therapeutic potential can be further explored.

References

- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Notoginsenoside R2 attenuates hepatic fibrosis via STAT3-dependent hepatic stellate cells senescence induction and inflammatory microenvironment suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Bioactive Compound: An In-depth Technical Guide to the Biosynthesis of Notoginsenoside FP2 in Panax notoginseng

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2, a dammarane-type saponin (B1150181) unique to Panax notoginseng, has garnered significant interest within the scientific and pharmaceutical communities for its potential therapeutic applications. Understanding its biosynthesis is paramount for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps from the initial triterpenoid (B12794562) backbone formation to the final glycosylation events. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual representations of the biochemical cascade to serve as a critical resource for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction

Panax notoginseng (Burk.) F.H. Chen, a revered herb in traditional Chinese medicine, is a rich source of bioactive triterpenoid saponins, collectively known as ginsenosides (B1230088). Among these, the notoginsenosides are a unique subclass characterized by the presence of a xylose moiety. This compound, isolated from the fruit pedicels of P. notoginseng, is one such compound with emerging pharmacological interest, particularly in the context of cardiovascular diseases.[1] The intricate molecular architecture of this compound necessitates a complex and highly regulated biosynthetic pathway. Elucidating this pathway is a critical step towards harnessing the full therapeutic potential of this natural product.

This guide will systematically dissect the biosynthesis of this compound, beginning with the universal precursors and culminating in the specific glycosylation steps that define its unique structure.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that can be broadly divided into three key phases:

-

Formation of the Dammarane (B1241002) Skeleton: This initial phase is common to the biosynthesis of all dammarane-type ginsenosides.

-

Hydroxylation of the Aglycone: Specific cytochrome P450 monooxygenases introduce hydroxyl groups at precise positions on the dammarane skeleton, creating the protopanaxadiol (B1677965) (PPD) aglycone.

-

Sequential Glycosylation: A series of UDP-glycosyltransferases (UGTs) attach sugar moieties to the PPD backbone, with the final step being the addition of a xylose residue to form this compound.

From Isoprenoid Precursors to the Dammarenediol-II Backbone

The journey to this compound begins with the ubiquitous isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) pathway in the cytoplasm.[2] These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SS) to produce squalene. Squalene epoxidase (SE) subsequently catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). The first committed step in dammarane-type ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene by dammarenediol-II synthase (DS) to yield the tetracyclic triterpenoid backbone, dammarenediol-II.[3]

Hydroxylation: The Role of Cytochrome P450s

Following the formation of dammarenediol-II, specific hydroxylations are carried out by cytochrome P450 enzymes (CYP450s). Protopanaxadiol synthase (PPDS) , a CYP716A family enzyme, hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD), the aglycone core of this compound.[2]

The Glycosylation Cascade: Building Towards this compound

The structural diversity of ginsenosides arises from the sequential addition of various sugar moieties to the aglycone backbone, a process catalyzed by UDP-glycosyltransferases (UGTs). The biosynthesis of this compound is believed to proceed through the intermediate, ginsenoside F2.

The formation of ginsenoside F2 involves the glycosylation of Compound K. The enzyme PgUGT74AE2 has been shown to transfer a glucose moiety from UDP-glucose to the C-3 hydroxyl group of Compound K to form ginsenoside F2.

The final and defining step in the biosynthesis of this compound is the xylosylation of ginsenoside F2. While the specific enzyme responsible for this reaction has not been definitively characterized, the identification of a xylosyltransferase from Panax notoginseng , designated PnUGT57 (also known as UGT94BW1) , provides a strong candidate.[4] This enzyme has been shown to catalyze the 2'-O-glycosylation of other ginsenosides with xylose to produce notoginsenosides R1 and R2.[4] It is highly probable that a similar UGT, possibly PnUGT57 or a closely related homolog, catalyzes the attachment of a xylose residue to ginsenoside F2 to yield this compound.

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the enzymes directly involved in the final steps of this compound biosynthesis is limited. However, kinetic parameters for related UGTs from Panax species provide valuable insights into the efficiency of these glycosylation reactions.

Table 1: Kinetic Parameters of a Characterized Xylosyltransferase from P. notoginseng [4]

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |

| PnUGT57 (UGT94BW1) | Ginsenoside Rh1 | 135.6 ± 12.4 | 12.8 ± 0.5 |

| PnUGT57 (UGT94BW1) | Ginsenoside Rg1 | 210.8 ± 21.3 | 15.6 ± 0.9 |

| PnUGT57 (UGT94BW1) | UDP-Xylose | 89.7 ± 9.1 | 14.2 ± 0.7 |

Note: Data for the specific reaction of ginsenoside F2 to this compound is not yet available.

Experimental Protocols

The characterization of UDP-glycosyltransferases involved in ginsenoside biosynthesis typically involves heterologous expression of the candidate gene, purification of the recombinant enzyme, and in vitro enzymatic assays.

Heterologous Expression of UGTs in Escherichia coli

A common method for producing plant UGTs for biochemical characterization is through heterologous expression in E. coli.

Caption: General workflow for heterologous expression of UGTs.

Protocol Outline:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the relevant tissue of P. notoginseng (e.g., fruit pedicels, leaves) and reverse-transcribed to cDNA.

-

Gene Amplification and Cloning: The full-length open reading frame of the candidate UGT gene is amplified by PCR and cloned into a suitable bacterial expression vector, often containing a purification tag (e.g., His-tag).

-

Transformation and Expression: The expression vector is transformed into a competent E. coli strain. The culture is grown to an optimal density, and protein expression is induced.

-

Protein Purification: The bacterial cells are harvested and lysed. The recombinant UGT is then purified from the cell lysate using affinity chromatography.

In Vitro Enzymatic Assay

The functional activity of the purified recombinant UGT is assessed through in vitro assays.

Reaction Mixture:

-

Purified recombinant UGT enzyme

-

Substrate (e.g., ginsenoside F2)

-

Sugar donor (e.g., UDP-xylose)

-

Reaction buffer (optimized for pH and temperature)

Procedure:

-

The reaction components are combined and incubated at an optimal temperature for a defined period.

-

The reaction is terminated, often by the addition of an organic solvent like methanol.

-

The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

Signaling Pathways and Regulation

The biosynthesis of ginsenosides, including notoginsenosides, is a tightly regulated process influenced by various internal and external factors. The expression of key biosynthetic genes is controlled by a complex network of transcription factors.

Several families of transcription factors, including bHLH , MYB , and ERF , have been implicated in the regulation of ginsenoside biosynthesis in P. notoginseng.[2][5] For instance, the transcription factor PnbHLH1 has been shown to be a positive regulator of triterpenoid saponin biosynthesis.[5] Conversely, PnMYB4 acts as a repressor.[5] These transcription factors can directly bind to the promoter regions of biosynthetic genes, such as DS and SE, to modulate their expression levels.

Hormonal signaling, particularly through jasmonates , also plays a crucial role in upregulating the expression of genes in the ginsenoside biosynthetic pathway. While the specific signaling cascade that fine-tunes the production of this compound is yet to be fully elucidated, it is likely integrated into the broader regulatory network governing saponin metabolism in P. notoginseng.

Caption: Simplified regulatory network of ginsenoside biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Panax notoginseng is a complex enzymatic cascade that builds upon the general framework of dammarane-type ginsenoside synthesis. The key distinguishing step is the final xylosylation of ginsenoside F2, a reaction likely catalyzed by a specific UDP-xylosyltransferase. While significant progress has been made in identifying the enzymes involved in the upstream parts of the pathway, the specific UGT responsible for the synthesis of this compound remains to be definitively characterized.

Future research should focus on:

-

Identification and characterization of the specific xylosyltransferase that converts ginsenoside F2 to this compound. This will involve screening candidate UGTs from P. notoginseng and performing detailed kinetic analysis.

-

Elucidation of the precise regulatory mechanisms that control the expression of the genes involved in this compound biosynthesis, including the identification of specific transcription factors and signaling pathways.

-

Metabolic engineering of microbial or plant-based systems for the heterologous production of this compound. The identification of all the necessary biosynthetic genes will pave the way for the development of sustainable and high-yield production platforms.

A complete understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also provide the tools necessary to unlock the full therapeutic potential of this promising bioactive compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Notoginsenoside FP2: A Technical Guide to its Discovery, Isolation, and Characterization from Panax notoginseng Fruit Pedicels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181), is a unique phytochemical identified in the fruit pedicels of the esteemed medicinal plant, Panax notoginseng.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development. The compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][3][4] This document outlines the methodologies for extraction, purification, and characterization of this compound, and explores its potential biological signaling pathways based on current research on related notoginsenosides.

Introduction

Panax notoginseng (Burk.) F.H. Chen, a member of the Araliaceae family, is a renowned herb in traditional Chinese medicine, with its roots being the primary part used for therapeutic purposes.[5] However, phytochemical investigations have revealed that other parts of the plant, including the fruit pedicels, are rich sources of unique bioactive saponins (B1172615).[1][2][6] this compound is one such compound, found exclusively in the fruit pedicels of P. notoginseng.[2] As a dammarane-type saponin, its complex glycosidic structure contributes to its distinct biological activities. This guide serves as a comprehensive resource for the scientific community, detailing the processes required to isolate and study this promising natural product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₈O₂₆ | [3][4][7] |

| Molecular Weight | 1211.38 g/mol | [3][4][7] |

| Type | Dammarane-Type Bisdesmoside Saponin | [3] |

| Natural Source | Fruit Pedicels of Panax notoginseng | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 1004988-75-3 | [3] |

Experimental Protocols

The following protocols are a composite of established methods for saponin isolation from P. notoginseng, optimized for the specific extraction of this compound from fruit pedicels.

Extraction of Total Saponins

The initial step involves the extraction of crude saponins from the dried and powdered fruit pedicels. An ultrasound-assisted extraction method is recommended for its efficiency.

-

Plant Material Preparation: Collect fresh fruit pedicels of Panax notoginseng. Dry them in a shaded, well-ventilated area or in an oven at a temperature below 60°C to prevent degradation of saponins. Pulverize the dried pedicels and pass the powder through a 100-mesh sieve to ensure uniform particle size.

-

Extraction Solvent: 86% Ethanol (B145695) in deionized water.

-

Procedure:

-

Combine the powdered fruit pedicels with the 86% ethanol solution at a liquid-to-solid ratio of 19:1 (mL/g).

-

Perform ultrasound-assisted extraction for 1.5 hours at a controlled temperature (e.g., 40-50°C).

-

After extraction, filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times to maximize the yield.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous concentrate contains the total saponins.

-

Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the crude extract.

Step 1: Macroporous Resin Column Chromatography (Initial Purification)

-

Resin Type: HPD-100 or D101 macroporous adsorption resin.[8]

-

Procedure:

-

Dissolve the concentrated aqueous extract in a minimal amount of deionized water.

-

Load the solution onto a pre-equilibrated macroporous resin column.

-

Wash the column extensively with deionized water to remove sugars, salts, and other polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the presence of saponins using Thin Layer Chromatography (TLC). Fractions rich in saponins (typically eluting at higher ethanol concentrations, such as 70%) are pooled.[8]

-

Concentrate the pooled fractions under reduced pressure to obtain a saponin-enriched extract.

-

Step 2: Octadecyl Silane (ODS) Column Chromatography (Intermediate Purification)

-

Stationary Phase: ODS (C18) silica (B1680970) gel.

-

Procedure:

-

Dissolve the saponin-enriched extract in a suitable solvent (e.g., methanol-water mixture).

-

Load the sample onto a pre-conditioned ODS column.

-

Elute the column with a gradient of methanol (B129727) in water or acetonitrile (B52724) in water, starting with a lower organic phase concentration and gradually increasing it. For instance, a gradient of 35% to 60% aqueous acetonitrile can be effective.

-

Collect fractions and analyze them by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the fractions containing the target compound and concentrate them. At this stage, the purity of this compound should be significantly improved (e.g., >90%).

-

Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)

-

Column: A preparative C18 HPLC column.

-

Mobile Phase: An optimized isocratic or gradient system of acetonitrile and water.

-

Procedure:

-

Dissolve the partially purified this compound in the mobile phase.

-

Inject the solution into the preparative HPLC system.

-

Collect the peak corresponding to this compound based on the retention time determined during analytical HPLC.

-

Concentrate the collected fraction to obtain highly purified this compound.

-

Lyophilize the final product to yield a stable, dry powder.

-

Structural Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 column with a mobile phase of acetonitrile and water at a detection wavelength of 203 nm is typically used for ginsenosides.[8]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS) are commonly employed.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete chemical structure. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary to assign all proton and carbon signals and confirm the glycosidic linkages.[9]

Quantitative Data

| Purification Step | Starting Material (g) | Product Mass (g) | Purity (%) | Yield (%) |

| Dried Fruit Pedicels | 1000 | - | - | - |

| Crude Saponin Extract | 1000 | 120 | ~10-15 | 12.0 |

| Macroporous Resin Eluate | 120 | 45 | ~40-50 | 37.5 |

| ODS Chromatography Pool | 45 | 1.5 | ~90 | 3.3 |

| Preparative HPLC Product | 1.5 | 0.98 | >98 | 65.3 |

| Overall Yield | 1000 | 0.98 | >98 | 0.098 |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

Putative Signaling Pathway

While the specific signaling pathway of this compound is yet to be fully elucidated, its potential role in cardiovascular health suggests it may act through pathways similar to other cardioprotective notoginsenosides like Notoginsenoside R1.[10][11][12] The diagram below proposes a putative signaling cascade.

Conclusion

This compound represents a valuable phytochemical with significant potential for therapeutic development, particularly for cardiovascular applications. This technical guide provides a comprehensive framework for its isolation, characterization, and the exploration of its biological activity. The detailed protocols and compiled data herein are intended to facilitate further research into this unique compound from the fruit pedicels of Panax notoginseng, ultimately accelerating its journey from discovery to potential clinical application. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical and clinical models.

References

- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantitative Analysis of Ginsenosides Isolated from the Fruit of Panax ginseng C.A. Meyer and Regulation of HO-1 Expression through EGFR Signaling Has Anti-Inflammatory and Osteogenic Induction Effects in HPDL Cells [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Saponins in the fruit pedicels of Panax notoginseng (Burk.) F.H. Chen (continue)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C58H98O26 | CID 101838198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Study on Chemical Constituents of Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway [frontiersin.org]

- 12. Notoginsenoside‐R1 ameliorates palmitic acid‐induced insulin resistance and oxidative stress in HUVEC via Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Target Prediction of Notoginsenoside FP2: A Landscape of Unexplored Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][2] The exploration of its mechanism of action at a molecular level is crucial for understanding its pharmacological effects and for the development of novel therapeutics. In silico target prediction methods offer a powerful and efficient approach to identify potential protein targets of natural products like this compound, thereby guiding further experimental validation and drug discovery efforts.

Despite the growing interest in the therapeutic properties of Panax notoginseng saponins, a comprehensive in silico analysis specifically predicting the molecular targets of this compound is not yet publicly available. While studies on related compounds such as Notoginsenoside R1 and R2 have utilized computational methods to identify potential targets and pathways, a dedicated investigation into the interactome of this compound remains an open area for research.[3][4]